Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester
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Overview
Description
Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester typically involves the reaction of piperidine derivatives with tert-butyl chloroformate. One common method includes the following steps:
Starting Material: Piperidine is reacted with formaldehyde and hydrogen cyanide to form 2-cyanomethylpiperidine.
Hydrolysis: The nitrile group in 2-cyanomethylpiperidine is hydrolyzed to form 2-piperidinylacetic acid.
Esterification: The carboxylic acid group in 2-piperidinylacetic acid is esterified with methanol to form methyl 2-piperidinylacetate.
Carbamoylation: Methyl 2-piperidinylacetate is then reacted with tert-butyl chloroformate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or alcohols replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the carbamate group.
Substitution: Substituted carbamates with different alkyl or aryl groups.
Scientific Research Applications
Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- Piperidin-3-ylmethyl-carbamic acid tert-butyl ester
- Piperidin-4-ylmethyl-carbamic acid tert-butyl ester
- N-methyl-N-(piperidin-2-ylmethyl)carbamate
Uniqueness
Methyl-piperidin-2-ylmethyl-carbamic acid tert-butyl ester is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Its ability to form stable carbamate bonds makes it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
tert-butyl N-methyl-N-(piperidin-2-ylmethyl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14(4)9-10-7-5-6-8-13-10/h10,13H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMLIVOSJQDOAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CC1CCCCN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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